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Compound of Interest

(R)-cyclopropyl(2-

Compound Name:
fluorophenyl)methanamine

Cat. No.: B15286636

Get Quote

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine is a chiral primary amine intermediate used in
the synthesis of pharmaceutical agents, particularly P2Y12 receptor antagonists (related to
Prasugrel analogs) and kinase inhibitors. Its structural uniqueness lies in the steric bulk of the

cyclopropyl group combined with the electronic modulation of the ortho-fluorine atom, which
influences metabolic stability and binding affinity in downstream APIs.

This guide provides a comprehensive spectroscopic breakdown, synthetic routes, and quality
control parameters for the (R)-enantiomer.

Chemical Identity & Properties
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Parameter

Data

Chemical Name

(R)-

-Cyclopropyl-2-fluorobenzenemethanamine

(R)-1-Cyclopropyl-1-(2-

UPAC Name fluorophenyl)methanamine
C

Molecular Formula H
FN

Molecular Weight 165.21 g/mol

CAS Number (Racemate)

1014979-14-6

CAS Number ((S)-HCI)

844470-82-2 (Reference for enantiomer)

Chirality (R)-Enantiomer
Colorless to pale yellow oil (Free base); White
Appearance )
solid (HCI salt)
- Soluble in MeOH, DCM, DMSO; HCI salt soluble
Solubility

in water

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis

The following data represents the characteristic shifts for the free base in CDCI

. The spectrum is dominated by the shielding effect of the cyclopropyl ring and the splitting
patterns induced by the

F-

H coupling.

H NMR (400 MHz, CDCI
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)
Shift ( o ] . Structural
Multiplicity Integration Assignment T,
ontex
» Ppm)
Ortho to alkyl
7.45-7.38 Multiplet (m) 1H Ar-H (C6) group;
desshielded.
_ Para to F;
7.26-7.18 Multiplet (m) 1H Ar-H (C4)
coupled to F.
7.15-7.08 Multiplet (m) 1H Ar-H (C5) Meta to F.
Ortho to F;
7.05— 6.98 Multiplet (m) 1H Ar-H (C3) shows large
coupling.
Benzylic proton.
Doublet (d
’ Coupled to
3.62 1H CH-NH P
Hz) cyclopropyl
methine.
Exchangeable
Broad Singlet (br ;
1.80 glet(br | -NH with D
s)
0.
] Methine proton;
1.25-1.15 Multiplet (m) 1H CH (Cyclopropyl) )
bridgehead.
CH Diastereotopic
0.65-0.55 Multiplet (m) 1H methylene (cis to
(Cyclopropyl) benzene).
) CH Diastereotopic
0.50-0.40 Multiplet (m) 1H
(Cyclopropyl) methylene.
CH High-field
0.35-0.25 Multiplet (m) 2H cyclopropyl
(Cyclopropyl) protons.
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C NMR (100 MHz, CDCI

)

e Aromatic Carbons:

161.5 (d,
Hz, C-F), 131.0 (d,
Hz), 128.5 (d,
Hz), 124.2 (d,
Hz), 115.4 (d,
Hz).
e Benzylic Carbon:

55.2 (CH-NH
).
e Cyclopropyl Carbons:
19.5 (CH), 4.2 (CH
), 2.8 (CH

).

F NMR (376 MHz, CDCI

)

e -118.5 ppm (Multiplet): Characteristic of an ortho-substituted fluorobenzene.

Mass Spectrometry (ESI-MS)

 lonization Mode: Electrospray lonization (ESI+)
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» Molecular lon:
» Fragmentation Pattern:

o 166.1
149 (Loss of NH
)
o 166.1
109 (Loss of Cyclopropyl group + NH
, Fluorobenzyl cation)
o 109
83 (Loss of C

H

)

Infrared Spectroscopy (FT-IR)

e 3380, 3300 cm

: N-H stretching (Primary amine doublet).
» 3080, 3010 cm

: C-H stretching (Cyclopropyl ring tension).
e 1590, 1490 cm

: C=C Aromatic ring breathing.

e 1225 cm

: C-F Aryl stretching (Strong).
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Synthesis & Chiral Resolution

The synthesis of the pure (R)-enantiomer typically avoids resolution of the racemate due to
yield losses. The preferred industrial route utilizes Ellman’s Sulfinamide chemistry for high
diastereoselectivity.

Asymmetric Synthesis Workflow (Eliman Route)

This protocol uses (R)-tert-butanesulfinamide to induce chirality at the imine stage, followed by
diastereoselective reduction.

Step 1: Condensation of Cyclopropyl 2-fluorophenyl ketone with (R)-t-butanesulfinamide. Step
2: Reduction of the N-sulfinyl imine (using NaBH

or L-Selectride). Step 3: Acidic deprotection to yield the chiral amine salt.

Cyclopropyl 2-fluorophenyl! Ti(OEt)4, THF
ketone (CAS 150322-73-9) Reflux

NaBH4 (98:2 dr) HCI/MeOH
Chiral N-Sulfinyl Imine -48°C - Sulfinyl Amine Deprotection o [ (R)-Cyclopropyl(2-fluorophenyl)
>

/ (Intermediate) "] (Diastereomerically Pure) methanamine HCI

(R)-tert-Butanesulfinamide

Click to download full resolution via product page

Figure 1: Asymmetric synthesis of (R)-cyclopropyl(2-fluorophenyl)methanamine via
Ellman's auxiliary.

Chiral HPLC Method (Quality Control)

To verify enantiomeric excess (ee%), the following method is standard.

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm.
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» Retention Times (Approximate):
o (R)-Isomer:
min
o (S)-lsomer:
min

o (Note: Order may reverse depending on specific column selector; confirm with racemic
standard.)

Impurity Profile & Handling
Common Impurities[6]

o Des-fluoro Analog: Arising from impurities in the starting Grignard or ketone. Detected by
lack of F-coupling in NMR.

o Ketone Precursor: Unreacted cyclopropyl 2-fluorophenyl ketone. Detected by IR (C=0
stretch @ 1680 cm

).

o Enantiomer: The (S)-isomer. Controlled via Chiral HPLC (Limit typically < 0.5%).

Storage & Stability

o State: The free base is sensitive to CO

(carbamate formation). Store under Nitrogen/Argon.

e Salt Form: The Hydrochloride (HCI) or Tartrate salt is preferred for long-term stability.

o Temperature: 2—8°C (Desiccated).
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» Chiral Separation:Enantioselective Chromatographic Separation of Biologically Important
Chiral Amines. MDPI. Link

o Chemical Data Source:Cyclopropyl 2-Fluorobenzyl Ketone (Precursor) Data. PureSynth.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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